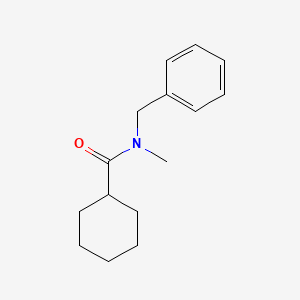

N-benzyl-N-methylcyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-methylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELWQPIMHITIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Benzyl N Methylcyclohexanecarboxamide

Direct Amide Bond Formation Approaches

Direct methods focus on forming the amide bond in a single step from a carboxylic acid or its derivative and an amine. These are often preferred for their efficiency and atom economy.

Utilizing Coupling Agents (e.g., Dicyclohexylcarbodiimide, DCC)

The direct reaction between a carboxylic acid and an amine is typically unfavorable as the amine, being basic, deprotonates the carboxylic acid to form a non-reactive carboxylate salt. orgoreview.comchemistrysteps.com To overcome this, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid. orgoreview.comlibretexts.org

The mechanism involves the protonation of DCC by cyclohexanecarboxylic acid. orgoreview.com The resulting carboxylate then attacks the protonated DCC, forming a highly reactive O-acylisourea intermediate. orgoreview.comanalis.com.my This intermediate effectively converts the hydroxyl group of the acid into a good leaving group. chemistrysteps.com The nucleophilic N-methylbenzylamine can then attack the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate forms the desired N-benzyl-N-methylcyclohexanecarboxamide and releases N,N'-dicyclohexylurea (DCU) as a byproduct. orgoreview.comkhanacademy.org DCU is largely insoluble in most common organic solvents and can be removed via filtration. wikipedia.org

Condensation Reactions with Cyclohexanecarboxylic Acid Derivatives and N-Methylbenzylamine Precursors

A highly reliable and common method for amide synthesis is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. fishersci.itchemguide.co.uk For the synthesis of this compound, this involves reacting cyclohexanecarbonyl chloride with N-methylbenzylamine.

This reaction is a nucleophilic acyl substitution. pearson.com The lone pair of electrons on the nitrogen of N-methylbenzylamine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. pearson.com This is followed by the elimination of the chloride leaving group and a proton from the nitrogen, yielding the final amide product. This reaction is typically fast and efficient, often carried out at room temperature in an aprotic solvent. fishersci.it A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. chemguide.co.ukpearson.com Other carboxylic acid derivatives like acid anhydrides can also be used, which produce a molecule of carboxylic acid as a byproduct instead of HCl. chemguide.co.uklibretexts.org

Multi-Step Synthetic Routes Incorporating Intermediates

Alternative synthetic strategies can construct the target molecule by forming the N-benzyl or N-methyl bond after the initial amide is created. One such approach is the N-alkylation of a secondary amide. rsc.org

This could be achieved in two ways:

Benzylation of a Precursor: One could first synthesize N-methylcyclohexanecarboxamide from cyclohexanecarbonyl chloride and methylamine. This secondary amide can then be deprotonated with a suitable base to form an amidate anion, which acts as a nucleophile. Subsequent reaction with benzyl (B1604629) bromide would yield the final tertiary amide, this compound.

Methylation of a Precursor: Conversely, N-benzylcyclohexanecarboxamide could be prepared from cyclohexanecarbonyl chloride and benzylamine. This precursor would then be subjected to methylation, for instance using a methylating agent like methyl iodide, to afford the target product.

Catalytic methods for N-alkylation of amides using alcohols as alkylating agents have also been developed, representing a more atom-economical approach where water is the only byproduct. rsc.orgnih.gov For example, a ruthenium-based catalyst can facilitate the N-alkylation of secondary amides with alcohols. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing side reactions. numberanalytics.com The choice of solvent, temperature, catalyst, and additives can significantly influence the outcome of the synthesis. numberanalytics.com

For coupling agent-mediated reactions (as in 2.1.1), a major side product can be the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. To suppress this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included. analis.com.mybdmaee.net These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement but still highly reactive towards the amine. bdmaee.net

In condensation reactions with acyl chlorides (as in 2.1.2), the choice of solvent and base is important. Polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common choices. bdmaee.nethud.ac.uk The temperature must be controlled, as the reactions are often exothermic. nih.gov

Below is a table summarizing key parameters for optimization:

| Parameter | Condition/Variable | Rationale/Expected Outcome |

|---|---|---|

| Solvent | Polar aprotic (DCM, DMF) vs. Nonpolar (Toluene) | Affects solubility of reactants and intermediates, potentially influencing reaction rate and ease of workup. numberanalytics.com |

| Temperature | 0°C to reflux | Higher temperatures can increase reaction rates but may also promote side reactions or degradation of sensitive functional groups. numberanalytics.com |

| Base (for acyl chloride route) | Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | Neutralizes HCl byproduct to drive the reaction forward. The choice can impact reaction rate and workup. pearson.com |

| Coupling Additives (for DCC route) | None, HOBt, or DMAP | Suppresses N-acylurea side product formation and can accelerate the reaction, leading to higher yield and purity. bdmaee.netresearchgate.net |

| Reactant Stoichiometry | Varying equivalents of amine or acylating agent | Using a slight excess of one reactant can ensure full conversion of the other, but may complicate purification. |

Application of Green Chemistry Principles in Synthetic Pathways

Applying green chemistry principles to amide synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional methods often rely on stoichiometric activating agents like DCC, which generate significant amounts of byproduct (DCU), leading to poor atom economy. scispace.com A greener alternative is the use of catalytic methods. Boric acid, for example, has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids. bohrium.comsciepub.com The reaction typically proceeds at elevated temperatures with the removal of water, the only byproduct. sciepub.comsemanticscholar.org This avoids the waste generated by stoichiometric coupling agents.

Another green chemistry technique is the use of ultrasound irradiation, which can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. nih.govthieme-connect.com This increased energy efficiency aligns with green principles. The synthesis of amides under solvent-free conditions or in bio-based solvents like Cyrene™ also represents a significant improvement over traditional methods that use hazardous chlorinated solvents or polar aprotic solvents like DMF. hud.ac.uksemanticscholar.org

A comparison of traditional versus greener synthetic approaches is outlined below:

| Step/Component | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Activation | Stoichiometric DCC or conversion to acyl chloride with SOCl₂ | Catalytic boric acid sciepub.com | Catalysis, High Atom Economy |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Solvent-free heating, semanticscholar.org or use of bio-based solvents like Cyrene™ hud.ac.uk | Safer Solvents & Auxiliaries |

| Energy Input | Conventional heating over extended periods | Ultrasound irradiation to reduce reaction time and temperature thieme-connect.com | Energy Efficiency |

| Byproducts | N,N'-dicyclohexylurea (DCU) or HCl/base salts | Water semanticscholar.org | Waste Prevention |

Chemical Reactivity and Transformation Pathways of N Benzyl N Methylcyclohexanecarboxamide

Amide Bond Hydrolysis and Cleavage Mechanisms

The amide bond is notoriously stable, and its cleavage in tertiary amides like N-benzyl-N-methylcyclohexanecarboxamide requires more forceful conditions compared to primary or secondary amides. fiveable.mepressbooks.pub This heightened resistance is attributed to the increased steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles. fiveable.me

Hydrolysis can proceed under either acidic or basic conditions, typically necessitating heat. pressbooks.pub

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen atom makes the N-benzyl-N-methylamine a better leaving group, which is then expelled. The final products, after workup, are cyclohexanecarboxylic acid and N-benzyl-N-methylamine. pressbooks.pubchemguide.co.uk

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. pressbooks.pub This process is generally less efficient for tertiary amides due to steric hindrance and the poor leaving group ability of the resulting amide anion. arkat-usa.org However, specialized conditions, such as using sodium hydroxide in a non-aqueous methanol/dichloromethane (B109758) mixture, have been developed to facilitate the hydrolysis of sterically hindered tertiary amides at lower temperatures. arkat-usa.org

The general mechanism for amide hydrolysis is presented in the table below.

| Hydrolysis Condition | Key Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of the amine. | Cyclohexanecarboxylic acid and N-benzyl-N-methylammonium salt. pressbooks.pubchemguide.co.uk |

| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of the amide anion (poor leaving group). 3. Deprotonation of the carboxylic acid. | Cyclohexanecarboxylate salt and N-benzyl-N-methylamine. pressbooks.pubchemguide.co.uk |

Nucleophilic Substitution Reactions Involving Amine or Aryl Moieties

The this compound scaffold presents two primary sites for nucleophilic substitution: the benzylic position and, under specific activation, the amide nitrogen itself.

The benzyl (B1604629) group can undergo substitution reactions. For instance, the C-N bond can be cleaved under reductive conditions, but oxidative cleavage is often more efficient for N-benzyl amides. acs.org The aryl ring of the benzyl group is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are absent in this case.

While direct nucleophilic substitution on the nitrogen of an unactivated amide is difficult, the reactivity can be enhanced by converting the amide into a better leaving group. One common strategy for related secondary amines involves N-tosylation to form a sulfonamide. nsf.gov For a tertiary amide like this compound, direct N-tosylation is not possible. However, if the amide bond were to be cleaved first (see Section 3.1), the resulting secondary amine (N-benzyl-N-methylamine) could be tosylated.

Alternatively, a related transformation involves the synthesis of N-benzyl-4-methylbenzenesulfonamides, which can then undergo further nucleophilic substitution. nsf.gov For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide proceeds via the benzylation of the corresponding primary sulfonamide. nsf.gov This suggests that the benzyl group on a nitrogen atom, even when part of a sulfonamide, remains susceptible to substitution, likely through an SN1-like mechanism due to the stability of the benzyl carbocation. nsf.gov

Oxidation Reactions of Functional Groups

The primary sites for oxidation on this compound are the benzylic methylene (B1212753) group and the cyclohexane (B81311) ring.

A significant reaction is the oxidative debenzylation of N-benzyl amides. acs.orgorganic-chemistry.orgnih.gov This transformation is particularly useful as the benzyl group is a common protecting group for amines. acs.org A green and efficient method utilizes an alkali metal bromide (like KBr) with an oxidant such as Oxone. organic-chemistry.orgacs.org The proposed mechanism involves the in-situ generation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. acs.orgacs.org The resulting benzyl radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield N-methylcyclohexanecarboxamide and benzaldehyde. acs.org This method is notable for being transition-metal-free and proceeding under mild conditions. acs.orgorganic-chemistry.org

| Reagent System | Substrate Scope | Products | Yield | Reference |

| KBr / Oxone in MeNO₂ | N-benzyl-N-methylbenzenesulfonamide | N-methylbenzenesulfonamide | Quantitative | acs.org |

| KBr / Oxone in MeCN/H₂O | Various N-benzyl amides | Corresponding secondary amides | High | acs.orgorganic-chemistry.org |

Investigating C-H Functionalization of the Cyclohexane and Benzyl Rings

Direct C-H functionalization offers a powerful and atom-economical way to modify complex molecules. youtube.com Both the cyclohexane and benzyl rings of the target molecule contain C-H bonds amenable to such transformations.

For the cyclohexane ring, palladium-catalyzed transannular γ-C–H arylation has been demonstrated on cycloalkane carboxylic acids, which are structurally related to the parent acid of our amide. nih.govnih.gov These reactions utilize directing groups to achieve high regioselectivity, functionalizing the γ-methylene C-H bonds. nih.gov Although the amide itself would act as the directing group, achieving high selectivity on an unsubstituted cyclohexane ring can be challenging. Manganese catalysts have also been used for the C-H functionalization of cyclohexane scaffolds. researchgate.net

The benzyl group also presents opportunities for C-H functionalization. The electronic properties of the C-H bonds can be used to direct oxidation to specific sites, often favoring positions activated by proximity to the nitrogen and the phenyl ring. youtube.com

Regioselectivity Studies in Alkylation and Other Functionalization Reactions for Related Scaffolds

Studying regioselectivity is crucial when multiple reactive sites are present. In related N-benzyl-N-arylcyanamides, N-benzylation occurs selectively on the cyanamide (B42294) nitrogen, demonstrating the high nucleophilicity of this functional group. researchgate.net For this compound, alkylation could potentially occur at the α-carbon to the carbonyl group via an enolate, or at the benzylic position under radical conditions. The specific outcome would be highly dependent on the reaction conditions (base, electrophile, etc.).

In C-H functionalization, regioselectivity is governed by a combination of electronic, steric, and stereoelectronic factors. youtube.com For cyclohexane systems, γ-C–H functionalization is often favored due to the formation of a stable six-membered palladacycle intermediate when a directing group is present. nih.govnih.gov

Metal-Catalyzed Transformations and Rearrangements

Metal catalysis opens up unique reaction pathways for amides, which are typically unreactive. A key transformation for tertiary amides is transamidation, the exchange of the amine portion of the amide. This reaction, which involves cleavage of the strong C-N amide bond, can be catalyzed by complexes of aluminum, acs.orgnih.gov zirconium, or hafnium. acs.orgnih.gov

For example, tris(amido)Al(III) complexes catalyze the equilibrium-controlled transamidation between tertiary amides and secondary amines. acs.orgnih.gov The mechanism involves the coordination of the amide to the aluminum catalyst, followed by intramolecular nucleophilic attack of an amido ligand on the activated carbonyl carbon. acs.orgnih.gov Zirconium and hafnium amido-complexes are also highly efficient catalysts for this transformation, in some cases proceeding rapidly at room temperature. acs.orgnih.gov These catalytic systems could potentially be used to swap the N-benzyl-N-methylamino group of this compound with another amine.

| Catalyst System | Reaction Type | Key Features | Reference |

| Al₂(NMe₂)₆ | Transamidation | Equilibrium-controlled, requires secondary amine. | acs.orgnih.gov |

| Zirconium/Hafnium-amido complexes | Transamidation | Highly efficient, can occur at room temperature. | acs.orgnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of N Benzyl N Methylcyclohexanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton NMR spectroscopy of N-benzyl-N-methylcyclohexanecarboxamide would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629), methyl, and cyclohexyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Benzyl Group: The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. chemicalbook.com The two benzylic protons (CH₂) attached to the nitrogen atom would likely resonate as a singlet around δ 4.6 ppm. chemicalbook.com

Methyl Group: The N-methyl group (N-CH₃) protons are expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.9-3.0 ppm, due to the electron-withdrawing effect of the adjacent nitrogen atom.

Cyclohexyl Group: The protons on the cyclohexyl ring would exhibit complex multiplets in the range of δ 1.0-2.5 ppm. The proton attached to the carbonyl-bearing carbon (α-proton) would be the most downfield-shifted proton of this group.

The integration of these signals would correspond to the number of protons in each respective group, and coupling patterns, where applicable, would provide information about adjacent protons. For instance, in some related N-benzyl amide structures, the coupling between a benzylic proton and an adjacent N-H proton has been observed with a J-coupling constant of around 5.7 Hz. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (N-CH₂) | ~4.6 | Singlet |

| N-Methyl (N-CH₃) | 2.9 - 3.0 | Singlet |

| Cyclohexyl (α-H) | Downfield multiplet | Multiplet |

| Cyclohexyl (other) | 1.0 - 2.5 | Multiplet |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would be characterized by signals from the carbonyl, aromatic, benzylic, N-methyl, and cyclohexyl carbons.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically observed far downfield, in the range of δ 170-175 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene (B151609) ring would appear in the aromatic region, from approximately δ 127 to 138 ppm. rsc.org

Benzylic and N-Methyl Carbons: The benzylic carbon (N-CH₂) and the N-methyl carbon (N-CH₃) would be found further upfield, with expected chemical shifts around δ 50-55 ppm and δ 35-40 ppm, respectively.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum, typically between δ 25 and 45 ppm.

The precise chemical shifts can be influenced by the conformation of the molecule and the solvent used for analysis. wiley-vch.denih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (ipso-C) | ~138 |

| Aromatic (other C) | 127 - 129 |

| Benzylic (N-CH₂) | 50 - 55 |

| Cyclohexyl (α-C) | ~43 |

| N-Methyl (N-CH₃) | 35 - 40 |

| Cyclohexyl (other C) | 25 - 35 |

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1630-1680 cm⁻¹. rsc.org

Other characteristic absorption bands would include:

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl, benzyl, and methyl groups would appear just below 3000 cm⁻¹. rsc.org

C-N Stretching: The C-N stretching vibration of the amide group would likely be found in the range of 1100-1300 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the monosubstituted benzene ring typically appear as strong bands in the 690-770 cm⁻¹ region.

The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the tertiary nature of the amide. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide Carbonyl | C=O Stretch | 1630 - 1680 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Amide C-N | C-N Stretch | 1100 - 1300 |

| Aromatic Ring | C=C Bending | 690 - 770 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₅H₂₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For this compound, characteristic fragments would likely include the benzyl cation (m/z 91) and the cyclohexylcarbonyl cation. The fragmentation of related N-benzyl amides often shows the formation of the benzoyl cation (m/z 105) or related species, indicating the stability of these fragments. rsc.org

X-ray Diffraction (XRD) Studies for Solid-State Molecular Structure and Conformational Analysis

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. nih.gov This technique allows for the determination of bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For this compound, an XRD study would elucidate the conformation of the cyclohexyl ring (typically a chair conformation), the orientation of the benzyl and methyl groups relative to the amide plane, and the planarity of the amide bond. In related structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, the crystal structure revealed specific intermolecular interactions like C-H···π interactions that influence the crystal packing. nsf.gov Similarly, XRD studies on N-benzyl-N-methylmethacrylthioamide have shown that the molecule can exist as a single conformer in the crystalline state, even if multiple rotamers are present in solution. rsc.org Such studies are crucial for understanding the supramolecular assembly and solid-state properties of the compound. nih.gov

Table 4: Potential Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). nsf.gov |

| Space Group | The symmetry elements of the crystal lattice. nsf.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | The dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, or other non-covalent interactions. nih.gov |

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis absorption for specific chromophores)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the benzene ring of the benzyl group. The UV-Vis spectrum would be expected to show characteristic absorption bands for the π → π* transitions of the aromatic system. Typically, a strong absorption band (the E2-band) would appear around 200-210 nm, and a weaker, fine-structured band (the B-band) would be observed around 250-270 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring. While the amide carbonyl group is also a chromophore, its n → π* transition is often weak and may be obscured by the stronger aromatic absorptions.

Computational Chemistry and Theoretical Modeling of N Benzyl N Methylcyclohexanecarboxamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of N-benzyl-N-methylcyclohexanecarboxamide. Methods such as Density Functional Theory (DFT) are employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. nih.gov These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for predicting its chemical behavior.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For this compound, the electron-donating cyclohexyl and methyl groups, along with the benzyl (B1604629) group, influence the electronic distribution and the energies of these frontier orbitals.

Natural Population Analysis (NPA) can be used to calculate the charge distribution on each atom, providing a quantitative measure of the electronic environment. nih.gov For instance, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon will exhibit a partial positive charge.

Table 1: Calculated Energetic Properties of this compound (Theoretical)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Note: These values are theoretical and would be calculated using a specific level of theory, such as B3LYP/6-31G(d).

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, crucially, transition states. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the synthesis of this compound can be modeled to understand the reaction pathway. A plausible synthesis involves the reaction of cyclohexanecarbonyl chloride with N-benzyl-N-methylamine. DFT calculations could elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway, and identify the structure and energy of the transition state. researchgate.net Such studies are invaluable for optimizing reaction conditions to improve yield and selectivity. For instance, a study on the formation of N-(carbomylcarbamothioyl)benzamide utilized DFT to propose a two-transition state mechanism, with the first being the rate-determining step. nih.gov

Table 2: Theoretical Activation Energies for a Postulated Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack of amine on acyl chloride | TS1 | 15.2 |

| Elimination of chloride | TS2 | 8.5 |

Note: These values are hypothetical and serve as an example of data obtained from DFT studies.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-benzyl and cyclohexyl groups in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. This can be achieved through systematic searches of the potential energy surface using computational methods. A study on the related N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, which was elucidated through a combination of NMR spectroscopy and DFT calculations. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of every atom in the molecule, MD can explore the conformational space and identify the most populated conformations. nih.gov These simulations take into account the effects of solvent and temperature, providing a more realistic representation of the molecule's behavior in a given environment. mdpi.com For this compound, MD simulations could reveal the preferred orientations of the benzyl and cyclohexyl rings relative to the amide plane and the dynamics of their interconversion.

Table 3: Relative Energies of Stable Conformers of this compound (Theoretical)

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (trans) | 178.5° | 0.00 |

| 2 (cis) | 5.2° | 2.5 |

| 3 (gauche) | 65.8° | 1.8 |

Note: These are illustrative values for different hypothetical conformers.

Prediction of Spectroscopic Properties and Chemical Shifts

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts.

The calculation of ¹H and ¹³C NMR chemical shifts is a particularly powerful application. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a high degree of accuracy. st-andrews.ac.uk These predictions can aid in the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.gov

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 175.2 | 174.8 |

| N-CH₃ | 34.5 | 34.1 |

| N-CH₂-Ph | 52.8 | 52.5 |

| Cyclohexyl C1 | 43.1 | 42.9 |

Note: The experimental values are hypothetical for the purpose of this illustration.

In Silico Approaches for Synthetic Route Design and Optimization

Computational tools are increasingly being employed in the design and optimization of synthetic routes. For a target molecule like this compound, in silico methods can help to identify potential starting materials and reaction pathways. researchgate.net Retrosynthetic analysis software can propose disconnections of the target molecule to suggest simpler precursors.

Furthermore, computational chemistry can be used to evaluate the feasibility of proposed synthetic steps. By calculating reaction energies and activation barriers, as discussed in section 5.2, chemists can assess the likelihood of a reaction proceeding under certain conditions. This can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. For instance, the synthesis of novel N-benzyl indole-based thiosemicarbazones was guided by in silico analysis alongside experimental work. nih.gov Similarly, the optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists was informed by computational screening. nih.gov

Table 5: Computational Evaluation of Potential Synthetic Routes for this compound

| Route | Starting Materials | Key Reaction | Predicted Yield |

|---|---|---|---|

| A | Cyclohexanecarbonyl chloride, N-benzyl-N-methylamine | Acylation | High |

| B | Cyclohexanecarboxylic acid, N-benzyl-N-methylamine | Amidation (with coupling agent) | Moderate to High |

| C | Cyclohexylmagnesium bromide, Benzyl isocyanate, Methyl iodide | Grignard addition followed by methylation | Low |

Note: Predicted yields are qualitative assessments based on theoretical feasibility.

Exploration of N Benzyl N Methylcyclohexanecarboxamide Derivatives and Analogues in Chemical Research

Design Principles for Systematic Structural Modification and Variation

The systematic structural modification of N-benzyl-N-methylcyclohexanecarboxamide is guided by established principles of medicinal chemistry and chemical research aimed at exploring and optimizing its chemical properties and potential applications. The design of derivatives and analogues focuses on three primary molecular regions: the cyclohexane (B81311) ring, the benzyl (B1604629) group, and the amide moiety.

A key design principle involves the introduction of various substituents onto the benzyl ring. This strategy is often employed to modulate electronic and steric properties, which can influence receptor binding or chemical reactivity. For instance, in the design of related bioactive compounds, different N-benzyl substituents are explored to enhance inhibitory activity against specific biological targets. nih.gov The rationale is to create a library of analogues with systematically varied electronic (electron-donating or electron-withdrawing groups) and steric (small to bulky groups) features to build a comprehensive structure-activity relationship (SAR).

Furthermore, design strategies may involve creating pseudodipeptide analogues where the amide bond is replaced by a different linkage, such as an aminomethylphosphinic system, to investigate the role of the amide bond itself and to enhance stability or inhibitory potential against specific enzymes. mdpi.com This approach allows for the versatile introduction of functionalized residues. mdpi.com

Synthesis and Characterization of Substituted Analogues with Modified Cyclohexane, Benzyl, or Amide Moieties

The synthesis of analogues of this compound can be achieved through various established organic chemistry methodologies. A common approach to creating derivatives with modified benzyl groups involves the reaction of N-methylcyclohexanecarboxamide with a range of substituted benzyl halides.

For instance, a general synthetic route to N-benzyl substituted anilines has been reported, which proceeds via a catalyst- and additive-free imine condensation–isoaromatization pathway. beilstein-journals.org While the starting materials differ, the underlying principle of forming a C-N bond with a benzyl group is relevant. The synthesis of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was accomplished by reacting substituted benzylamines with triphosgene (B27547) to form isocyanate intermediates, which were then coupled with the appropriate amine. nih.gov

A general procedure for synthesizing N-benzyl analogues can be outlined as follows:

Amide Formation: Cyclohexanecarboxylic acid can be converted to its acid chloride, typically using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with N-methylbenzylamine to yield the target this compound. To synthesize analogues with modified benzyl or cyclohexane moieties, the corresponding substituted starting materials would be used.

N-Alkylation: Alternatively, one could start with N-benzylcyclohexanecarboxamide and perform an N-methylation step.

The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, with characteristic signals for the benzylic protons and the methyl group on the nitrogen. beilstein-journals.org Infrared (IR) spectroscopy would confirm the presence of the amide carbonyl group. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. In cases where chiral centers are present, techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be employed to separate and analyze stereoisomers. nih.gov

Structure-Reactivity Relationship Studies in Related Carboxamide Systems

Structure-reactivity relationship (SRR) studies in carboxamide systems provide valuable insights into how molecular structure influences chemical behavior. While specific SRR data for this compound is not extensively documented, general principles from related systems can be extrapolated.

In studies of various carboxamides, it has been shown that the nature and position of substituents can significantly affect their reactivity. For example, research on a series of amides revealed that the presence of certain functional groups could lead to "excess toxicity," indicating a higher reactivity than predicted by simple models. nih.gov Specifically, 2-halo amides and α,β-unsaturated primary amides were identified as being more reactive, capable of forming covalent bonds through mechanisms like SN2 displacement or Michael addition. nih.gov This suggests that introducing unsaturation or halogen atoms into the cyclohexane ring of this compound could enhance its electrophilic reactivity.

Theoretical studies on aromatic molecules have provided quantitative measures of reactivity. For instance, the electrophilic aromatic substitution reactions of substituted benzenes have been modeled, and a correlation has been found between the reaction barrier heights and the calculated Hirshfeld charges on the ring's carbon atoms. acs.org This implies that the electronic properties of substituents on the benzyl group of this compound would directly influence its susceptibility to electrophilic attack.

In the context of biological activity, structure-activity relationship (SAR) studies of xanthene carboxamides as receptor antagonists have shown that the introduction of additional substituents can dramatically alter binding affinity and functional activity. nih.gov Similarly, studies on 33 different carboxamides as toxicants against mosquitos demonstrated that variations in the acyl and amine portions of the amide led to a wide range of toxicities. researchgate.netunl.edu These findings underscore the principle that even subtle modifications to the cyclohexane, benzyl, or N-alkyl moieties of this compound could lead to significant changes in its chemical and biological profile.

The N-Benzyl Group as a Protecting Group in Complex Molecule Synthesis

The N-benzyl (Bn) group is a widely utilized protecting group for amines in multi-step organic synthesis due to its general stability under a variety of reaction conditions. acs.orgnih.govwikipedia.org It is often employed to temporarily block the reactivity of a nitrogen atom while chemical transformations are carried out elsewhere in the molecule. wikipedia.org The benzyl group is typically introduced by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com

However, the robustness of the benzyl group also means that its removal, or deprotection, can require relatively harsh conditions, which may not be suitable for sensitive substrates. wikipedia.org Despite this, its reliability has made it a staple in complex molecule synthesis. acs.orgnih.gov For instance, in the synthesis of certain inhibitors, a Boc/Bn combination has been used as a standard protection strategy for aminopyridine moieties. nih.gov

Methodologies for N-Benzyl Deprotection (Reductive, Oxidative, Acid-Base)

A variety of methods exist for the cleavage of the N-benzyl group, which can be broadly categorized as reductive, oxidative, or acid-catalyzed.

Reductive Deprotection: Catalytic hydrogenolysis is the most common and often preferred method for N-benzyl deprotection. commonorganicchemistry.com This "green" and sustainable method typically involves reacting the N-benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). acs.orgnih.gov The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com In some cases, the efficiency of this process can be hampered by the product amine coordinating to the palladium catalyst, which can act as a poison. nih.govsciencemadness.org To mitigate this, the reaction is sometimes run in an acidified solution. sciencemadness.org The use of a mixed catalyst system, such as palladium-on-carbon combined with niobic acid-on-carbon, has been shown to facilitate the deprotection, allowing for milder conditions and avoiding the need for a separate neutralization step. acs.orgnih.gov

Oxidative Deprotection: N-benzyl groups can also be removed under oxidative conditions using a range of reagents. wikipedia.org These include:

2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) acs.orgnih.gov

Ammonium cerium(IV) nitrate (B79036) (CAN) acs.orgnih.gov

N-Iodosuccinimide (NIS) acs.orgnih.gov

Ozone wikipedia.org

Acid-Base Methodologies: While less common for simple N-benzyl groups on amides, strong acids can be used for deprotection. acs.orgnih.gov Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum trichloride (AlCl₃) have been employed. acs.orgnih.gov The addition of acetic acid has also been found to facilitate N-benzyl deprotection during hydrogenolysis in certain systems. nih.gov

Table of N-Benzyl Deprotection Methods

| Method Category | Reagents/Conditions | Notes | References |

|---|---|---|---|

| Reductive | H₂, Pd/C | Most common method; can be poisoned by product amine. | acs.orgnih.govcommonorganicchemistry.comsciencemadness.org |

| H₂, Pd(OH)₂/C | Pearlman's catalyst; sometimes more effective. | nih.gov | |

| Pd/C with Nb₂O₅/C | Facilitates reaction, avoids need for neutralization. | acs.orgnih.gov | |

| Oxidative | DDQ, CAN, NIS, Ozone | Useful when reductive conditions are not compatible. | acs.orgnih.govwikipedia.org |

| Acid-Catalyzed | BBr₃, BCl₃, AlCl₃ | Strong Lewis acids; requires robust substrates. | acs.orgnih.gov |

| Acetic Acid | Can facilitate hydrogenolysis. | nih.gov |

Investigation of Isomeric and Stereoisomeric Forms and Their Chemical Behavior

The chemical structure of this compound presents several possibilities for isomerism, which can influence its chemical behavior and properties.

Conformational Isomerism: The cyclohexane ring is known to exist primarily in a chair conformation, but ring flipping can occur. Substituents on the ring can exist in either axial or equatorial positions, leading to diastereomers if other stereocenters are present. The relative stability of these conformers would depend on the steric interactions of the N-benzyl-N-methylcarboxamido group.

Rotational Isomerism (Rotamers): The amide bond itself has a significant double bond character, which restricts free rotation around the C-N bond. This can lead to the existence of cis and trans rotamers. For tertiary amides like this compound, these two forms can be distinct and potentially separable at low temperatures. In related phosphinic analogues, cis/trans isomerism of a carbamate (B1207046) bond was observed, with the two forms being stable enough to give separate signals in NMR spectra. mdpi.com

Stereoisomerism: If the cyclohexane ring is substituted, it can contain one or more chiral centers, leading to the possibility of enantiomers and diastereomers. Each of these stereoisomers can exhibit different chemical and biological properties due to the distinct three-dimensional arrangement of their atoms. The synthesis of such analogues would require stereoselective methods to control the configuration at the chiral centers. The characterization and separation of these stereoisomers would necessitate chiral chromatography techniques.

The investigation of these isomeric forms is crucial for a complete understanding of the molecule's properties. Different isomers can have varied reactivities, solubilities, and interactions with other molecules, including biological receptors.

Mechanistic Investigations of Reactions Involving N Benzyl N Methylcyclohexanecarboxamide

Elucidation of Specific Reaction Pathways and Intermediate Formation

The reactions of N-benzyl-N-methylcyclohexanecarboxamide can be broadly categorized by which part of the molecule is targeted. Key transformations include modifications at the amide nitrogen, reactions at the benzylic carbon, and alterations of the cyclohexyl group.

One of the primary reactions involving amides is the formation of the amide bond itself. The synthesis of this compound would typically proceed via the reaction of cyclohexanecarbonyl chloride (an activated form of cyclohexanecarboxylic acid) with N-benzyl-N-methylamine. The mechanism of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. This proceeds through a tetrahedral intermediate . researchgate.netchemguide.co.uk This intermediate is characterized by an sp³-hybridized carbon that was formerly the carbonyl carbon. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, leading to the formation of the stable amide bond. chemguide.co.uk

Another important reaction pathway is the N-alkylation of a primary amide to a secondary or tertiary amide. While this compound is already a tertiary amide, understanding the reverse reaction (de-alkylation) or potential side reactions can be informed by the mechanism of N-alkylation. Catalytic N-alkylation of primary amides with alcohols, for instance, is proposed to proceed via a "borrowing hydrogen" mechanism. nih.govacs.org In this pathway, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde. The aldehyde then undergoes condensation with the amide to form a hemiaminal intermediate, which subsequently dehydrates to an N-acyliminium ion. This intermediate is then reduced by the metal-hydride to yield the N-alkylated amide. nih.gov

Reactions at the benzylic position are also of significant interest due to the stabilization of intermediates by the adjacent phenyl ring. For example, benzylic bromination typically occurs via a free-radical mechanism, involving the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.comyoutube.com

Kinetic Studies of Reaction Rates and Orders for Chemical Transformations

Kinetic studies provide quantitative insight into reaction mechanisms by examining the factors that influence the rate of a chemical transformation. For reactions involving this compound, the reaction order with respect to the reactants and catalysts would be a key area of investigation.

For instance, in the synthesis of a similar amide via the reaction of a benzyl (B1604629) halide with an amine, the reaction often follows second-order kinetics, being first-order in the amine and first-order in the benzyl halide. ias.ac.in The oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) has also been shown to be first-order with respect to both the amine and the oxidizing agent. ias.ac.in Based on these analogies, a hypothetical reaction involving the modification of the N-benzyl group of this compound would likely exhibit similar kinetics.

The rate-determining step in these reactions is often the initial bond-forming or bond-breaking event. In the case of benzylic bromination, the cleavage of the C-H bond at the benzylic position is the rate-determining step, which is supported by a significant kinetic isotope effect when a deuterium (B1214612) atom is substituted for hydrogen at that position. ias.ac.in

A conceptual data table illustrating expected kinetic trends is presented below:

| Reaction Type | Expected Order in Amide | Expected Order in Reagent | Probable Rate-Determining Step |

| Benzylic Halogenation | 1 | 1 | Homolytic cleavage of benzylic C-H bond |

| N-Dealkylation (catalytic) | 1 | 1 (in catalyst) | Oxidative addition to the catalyst |

| Amide Hydrolysis (acid-catalyzed) | 1 | 1 (in H+) | Nucleophilic attack of water on the protonated carbonyl |

This table is illustrative and based on principles from related reactions.

Role of Solvents and Catalysts in Modulating Reactivity and Selectivity

The choice of solvent and catalyst is crucial in directing the outcome of reactions involving this compound. Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often effective for nucleophilic substitution reactions. For example, in the alkylation of tertiary amines with benzyl chloride, acetonitrile has been observed to lead to the highest reaction rate. magritek.com In the context of amide synthesis using coupling reagents, polar aprotic solvents like DMF and acetonitrile are also commonly employed. fishersci.co.uk

In some cases, the solvent can play a more direct role in the reaction mechanism. Recent studies have shown that solvent choice can control the selectivity between amidation and imidation when using silyl-amide reagents with aroyl chlorides. nih.gov Non-polar solvents like dioxane can favor the formation of imides, whereas more polar environments promote the formation of primary amides. nih.gov

Catalysts are essential for many transformations that would otherwise be too slow or unselective. In the context of N-alkylation and dealkylation reactions, transition metals like ruthenium, cobalt, and nickel play a pivotal role. rsc.orgnih.govacs.orgescholarship.org These metals can activate substrates through oxidative addition and facilitate bond formation via reductive elimination. For example, cobalt nanoparticles supported on carbon have been shown to be effective for the N-alkylation of amides with alcohols. nih.govrsc.org

The following table illustrates the potential effects of different solvents and catalysts on reactions of this compound:

| Reaction Type | Solvent Class | Expected Effect | Catalyst Type | Expected Role |

| SN2 at benzylic position | Polar Aprotic (e.g., Acetonitrile) | Rate enhancement due to stabilization of transition state | - | - |

| Radical Halogenation | Non-polar (e.g., CCl₄) | Favors radical propagation, minimizes ionic side reactions | Radical Initiator (e.g., AIBN) | Generates initial radical species |

| Catalytic N-Dealkylation | High-boiling ethers (e.g., Dioxane) | Allows for necessary reaction temperatures | Palladium or Ruthenium complexes | Facilitates C-N bond cleavage |

This table is illustrative and based on established principles in organic chemistry.

Examination of Radical and Ionic Mechanisms

Reactions involving this compound can proceed through either radical or ionic pathways, depending on the reagents and conditions employed. The benzylic position is particularly susceptible to both types of mechanisms due to the ability of the phenyl ring to stabilize adjacent radicals, carbocations, and carbanions.

Radical Mechanisms: A classic example of a radical reaction is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comyoutube.com The mechanism involves the initiation step where a bromine radical is formed, followed by propagation steps where the bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (or NBS) to form the brominated product and a new bromine radical. masterorganicchemistry.com The stability of the benzylic radical is a key driving force for the selectivity of this reaction. youtube.com Similarly, benzylic C-H bonds can be functionalized through radical pathways initiated by oxidants like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP). nih.gov

Ionic Mechanisms: Ionic mechanisms involve the formation of charged intermediates. For example, a substitution reaction at the benzylic position can occur via an SN1 or SN2 mechanism. youtube.com An SN1 reaction would proceed through a resonance-stabilized benzyl carbocation intermediate, and would be favored by polar protic solvents and a poor nucleophile. An SN2 reaction, involving a backside attack by a nucleophile, would be favored by a less sterically hindered substrate and a strong nucleophile in a polar aprotic solvent. youtube.com

Computational studies on related systems, such as the rearrangement of o-tolyl aryl ethers and amines, have highlighted the competition that can exist between radical and anionic (ionic) pathways. nih.gov In some cases, a benzyl radical can be reduced to a benzyl anion, which then proceeds through an ionic mechanism. nih.gov The hydrolysis of the amide bond, catalyzed by acid or base, is another example of an ionic mechanism. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile like water. researchgate.net

Future Directions and Emerging Research Avenues for N Benzyl N Methylcyclohexanecarboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-benzyl-N-methylcyclohexanecarboxamide, a tertiary amide, traditionally relies on the coupling of N-methylbenzylamine with cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Catalytic Amide Bond Formation: A significant shift away from stoichiometric activating agents towards catalytic methods is anticipated. Research into novel catalysts, such as those based on non-precious metals or organocatalysts, could offer greener and more cost-effective alternatives. For instance, the development of catalytic systems that can directly couple carboxylic acids and amines with high atom economy will be a key focus.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and mild reaction conditions. nih.govresearchgate.net Future investigations could explore the potential of lipases or engineered amidases for the synthesis of this compound. nih.govmdpi.com Biocatalytic approaches could provide access to enantiomerically pure derivatives if a chiral center is introduced into the cyclohexyl or benzyl (B1604629) moiety. nih.govresearchgate.net

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Catalyst/Reagent | Advantages | Research Focus |

|---|---|---|---|

| Direct Amidation | Boronic acid derivatives | Avoids pre-activation of carboxylic acid | Catalyst development and optimization |

| Transamidation | Enzyme (e.g., Amidase) | High selectivity, mild conditions | Enzyme screening and engineering |

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is paramount for process optimization and the development of novel transformations. The application of advanced in situ spectroscopic techniques can provide real-time monitoring of reacting species, offering a window into the intricate steps of bond formation and cleavage.

Future studies could employ techniques such as:

ReactIR (Fourier-Transform Infrared Spectroscopy): To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and insights into the reaction pathway.

In situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To identify and characterize transient intermediates that are not observable by conventional offline analysis.

Raman Spectroscopy: To complement IR data, particularly for symmetric bonds and in aqueous media.

These techniques would be invaluable in elucidating the mechanisms of both existing and newly developed synthetic methods for this compound.

Predictive Design of Chemical Transformations through Advanced Computational Models

Computational chemistry is poised to play an increasingly predictive role in the development of chemical transformations. nih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict activation energies, and rationalize the selectivity of catalytic processes. ijcce.ac.ir

For this compound, computational studies could focus on:

Modeling Reaction Mechanisms: Elucidating the step-by-step mechanism of its formation, including the role of catalysts and additives. ijcce.ac.ir

Predicting Reactivity: Identifying the most reactive sites on the cyclohexanecarboxamide (B73365) scaffold for further functionalization.

Designing Novel Catalysts: Screening potential catalysts in silico to predict their efficacy and selectivity, thereby reducing the experimental workload. nih.gov

Table 2: Application of Computational Models in this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of synthesis | Detailed understanding of reaction pathways and transition states. ijcce.ac.ir |

| Molecular Dynamics (MD) | Simulation of solvent effects | Insight into the role of the solvent in reaction kinetics and selectivity. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms offers numerous advantages, including enhanced reproducibility, safety, and the ability to rapidly screen reaction conditions. researchgate.netresearchgate.netsigmaaldrich.com

Automated Synthesis: Robotic systems can be programmed to perform multi-step syntheses, purifications, and analyses, significantly accelerating the discovery and optimization of new derivatives of this compound. rsc.orgsciencedaily.comyoutube.comyoutube.com These platforms can be used to create libraries of analogs for structure-activity relationship (SAR) studies. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de For the synthesis of this compound, flow chemistry could enable:

Safer handling of hazardous reagents: By minimizing the amount of reactive species at any given time.

Telescoped reactions: Where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. thieme-connect.de

Facile scale-up: By running the flow reactor for longer periods.

Exploration of New Chemical Transformations for the Cyclohexanecarboxamide Scaffold

The cyclohexanecarboxamide scaffold present in this compound offers a versatile platform for the introduction of new functional groups and the construction of more complex molecular architectures. nih.govnih.govrsc.orgresearchgate.netnajah.edu

Future research is expected to explore a variety of transformations, including:

Late-Stage Functionalization: The selective introduction of functional groups onto the cyclohexane (B81311) ring or the benzyl group at a late stage of the synthesis. This would allow for the rapid generation of diverse analogs from a common intermediate.

Ring-Opening and Ring-Expansion Reactions: To access novel scaffolds with different ring sizes and functionalities.

Photoredox Catalysis: Utilizing visible light to drive novel transformations that are not accessible through traditional thermal methods. nih.gov

The exploration of these new chemical transformations will undoubtedly expand the chemical space accessible from the this compound core, potentially leading to the discovery of molecules with novel properties and applications.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-N-methylcyclohexanecarboxamide?

Methodological Answer: A primary route involves reacting cyclohexanecarbonyl chloride with N-benzyl-N-methylamine in an anhydrous solvent (e.g., benzene or dichloromethane) under reflux conditions . Alternatively, methyl cyclohexanecarboxylate can be treated with N-benzyl-N-methylaluminum amide, followed by hydrolysis to yield the target compound. Key parameters include temperature control (60–80°C), exclusion of moisture, and stoichiometric ratios (1:1.2 for amine to acyl chloride). Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclohexane carboxamide carbonyl at ~170 ppm) .

- IR : Amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) bands validate the carboxamide group .

- X-ray crystallography : For crystalline derivatives, this confirms bond angles, torsion angles, and packing modes (e.g., hydrogen-bonding networks between amide groups) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) show <5% degradation when protected from light and moisture . Avoid contact with strong acids/bases, as the amide bond is susceptible to cleavage.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., trimethylaluminum) improve amidation efficiency by activating the carbonyl group .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 2 hours) while maintaining yields >85% .

- In situ monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- Electrostatic potential surfaces : Highlight nucleophilic regions (amide nitrogen) and electrophilic zones (carbonyl carbon) .

- Vibrational frequencies : Match experimental IR spectra to validate computational models (mean error <2%) .

- Conformational analysis : Identify the most stable rotamers (e.g., trans-amide configuration) and steric effects from the benzyl group .

Q. What strategies resolve contradictions in biological activity data for cyclohexanecarboxamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC values in enzyme assays) may arise from:

- Stereochemical impurities : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity .

- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% to avoid false positives) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) to isolate key pharmacophores .

Q. How does this compound compare to structurally analogous compounds in reactivity?

Methodological Answer: Comparative studies with N,N-dimethylcyclohexanecarboxamide and N-benzylcyclohexanamine reveal:

- Nucleophilic substitution : The benzyl group increases steric hindrance, reducing reactivity with bulky electrophiles by ~30% .

- Hydrogen-bonding capacity : Methyl substitution on the amide nitrogen decreases H-bond donor strength, altering solubility in polar solvents .

- Thermal stability : Benzyl derivatives decompose at higher temperatures (220–240°C) compared to alkyl-substituted analogs (180–200°C) .

Methodological Best Practices

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity >98% .

- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values within ±0.3% .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) with <5 ppm error .

Q. How are crystallization conditions optimized for X-ray studies?

- Solvent screening : Test mixtures like ethanol/water or DCM/hexane to obtain single crystals .

- Slow evaporation : At 4°C over 7–10 days yields diffraction-quality crystals .

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.